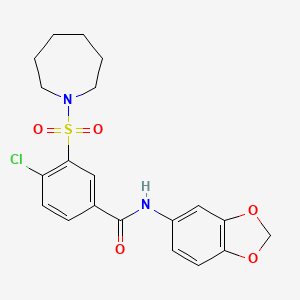

![molecular formula C21H24N4O8S B2517695 1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 860612-05-1](/img/structure/B2517695.png)

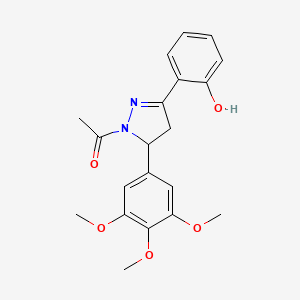

1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, "1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid," is a complex molecule that appears to be related to a family of sulfonamide compounds with a piperidine moiety. These compounds have been studied for their biological activities, particularly their interactions with various receptors and enzymes. The papers provided discuss similar compounds, focusing on their synthesis, molecular structure, and pharmacological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the formation of the core piperidine structure, followed by functionalization with various substituents. For instance, the synthesis of (4-piperidin-1-yl)-phenyl sulfonamides involves the replacement of hydroxyl groups with sulfonamide groups and the introduction of a carboxylic acid to increase potency and selectivity for the human beta(3)-adrenergic receptor . Similarly, the synthesis of O-substituted derivatives of piperidine sulfonamides includes coupling reactions and substitutions at the oxygen atom with different electrophiles . These methods could be relevant for synthesizing the compound of interest, suggesting a multi-step process involving careful control of reaction conditions and the use of specific reagents like organic azides and sulfonamides .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds with a piperidine nucleus is characterized by spectroscopic techniques and, in some cases, X-ray crystallography. The crystal structure of one such compound reveals that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron . This information is crucial for understanding the three-dimensional arrangement of atoms in the compound and can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving piperidine sulfonamides can be quite diverse. For example, the 1,3-dipolar cycloaddition reaction with organic azides leads to the formation of piperidylidene-2-sulfonamides . Additionally, nitration and subsequent reduction reactions can be used to introduce or modify nitro and amino groups on the phenyl ring . These reactions are indicative of the compound's ability to undergo transformations that can fine-tune its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The presence of different substituents, such as nitro groups, carboxylic acids, and methoxy groups, can affect the compound's solubility, stability, and reactivity. For example, the introduction of a carboxylic acid group can increase the water solubility of the compound, which is important for its bioavailability . The stereochemistry of the compound can also play a significant role in its pharmacological activity, as seen in the case of calcium antagonists where different stereoisomers exhibit varying levels of hypotensive activity .

Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy in Compound Characterization

NMR spectroscopy has been utilized to characterize compounds similar to the specified chemical, particularly in understanding tautomerism in compounds with azo and hydrazo forms. For instance, Lyčka et al. (2017) explored the characterization of compounds with complex structures through NMR spectroscopy, highlighting its utility in identifying azo-hydrazo tautomerism and determining acidic proton positions in the molecule (Lyčka, 2017).

Synthetic Methodologies and Biological Activities

Research by Karaman et al. (2016) on the synthesis of sulfonyl hydrazone compounds incorporating piperidine rings underscores the relevance of such structures in medicinal chemistry. This study detailed the synthesis of novel compounds and their evaluation for antioxidant and anticholinesterase activities, demonstrating the potential of sulfonyl hydrazones and piperidine derivatives in pharmacological research (Karaman et al., 2016).

Anticancer Agent Development

The development of anticancer agents is another area of application. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This research demonstrates the process of designing and synthesizing novel compounds with potential anticancer activity, highlighting the role of structural features similar to those in the specified chemical (Rehman et al., 2018).

Eigenschaften

IUPAC Name |

1-[4-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O8S/c1-32-16-3-6-20(33-2)15(11-16)13-22-23-18-5-4-17(12-19(18)25(28)29)34(30,31)24-9-7-14(8-10-24)21(26)27/h3-6,11-14,23H,7-10H2,1-2H3,(H,26,27)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPGZXFJBLRCBQ-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NNC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/NC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2517618.png)

![N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2517621.png)

![4-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2517623.png)

![ethyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517631.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2517632.png)